molecular formula C10H10BrF3 B2682664 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene CAS No. 178369-93-2

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene

Cat. No.: B2682664
CAS No.: 178369-93-2
M. Wt: 267.089
InChI Key: JWKFKVXKBMORNI-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3. It is a clear, colorless oil and serves as a key intermediate in the synthesis of various pharmaceuticals, including Cinacalcet Hydrochloride . This compound is notable for its bromopropyl and trifluoromethyl functional groups, which contribute to its reactivity and utility in organic synthesis.

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene typically involves the bromination of 4-(trifluoromethyl)benzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-(trifluoromethyl)benzene. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is primarily related to its reactivity as an intermediate in organic synthesisThe trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry .

Properties

IUPAC Name

1-(3-bromopropyl)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3/c11-7-1-2-8-3-5-9(6-4-8)10(12,13)14/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKFKVXKBMORNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCBr)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 11-1 (9.53 g) was dissolved in methylene chloride (100 ml), triphenylphosphine (13.3 g) and N-bromosuccinimide (8.97 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and further at room temperature for 3 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (200 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (10.1 g) as a colorless oil.
Quantity
9.53 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two
Quantity
8.97 g
Type
reactant
Reaction Step Two

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